Tri(propan-2-yl)silyl nitrite
Description
Properties
CAS No. |
61209-09-4 |
|---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
tri(propan-2-yl)silyl nitrite |
InChI |
InChI=1S/C9H21NO2Si/c1-7(2)13(8(3)4,9(5)6)12-10-11/h7-9H,1-6H3 |
InChI Key |
RRZPPUDARIQSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON=O |
Origin of Product |
United States |
Applications of Tri Propan 2 Yl Silyl Nitrite in Advanced Organic Synthesis
Oxidative Transformations in Organic Substrates
Tri(propan-2-yl)silyl nitrite (B80452) has emerged as a valuable reagent in oxidative transformations, offering unique reactivity for the synthesis of complex organic molecules. Its applications in the oxidation of silyl (B83357) enol ethers and the subsequent formation of α-hydroxyimino carbonyl derivatives are particularly noteworthy.
Oxidation of Silyl Enol Ethers
Tri(propan-2-yl)silyl nitrite, often generated in situ from tri(propan-2-yl)silyl chloride and a nitrite salt such as silver nitrite, serves as a potent oxidizing agent for silyl enol ethers. This reaction provides a direct route to α-nitroso ketones. The bulky tri(propan-2-yl)silyl group is thought to play a crucial role in the reactivity and stability of the silyl nitrite reagent.
The general transformation involves the reaction of a silyl enol ether with the in situ-generated this compound. The electrophilic nitrosyl moiety of the silyl nitrite is attacked by the electron-rich silyl enol ether, leading to the formation of an α-nitroso ketone and tri(propan-2-yl)silanol as a byproduct. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
A key aspect of this transformation is the immediate tautomerization of the resulting α-nitroso ketone into the more stable α-hydroxyimino ketone. This equilibrium heavily favors the oxime form, making this method a reliable route for the synthesis of these valuable synthetic intermediates.
Table 1: Oxidation of Various Silyl Enol Ethers with in situ-generated this compound
| Entry | Silyl Enol Ether Substrate | Product (α-Hydroxyimino Ketone) | Yield (%) |
| 1 | 1-(Tri(propan-2-yl)silyloxy)cyclohex-1-ene | 2-(Hydroxyimino)cyclohexan-1-one | 95 |
| 2 | 1-Phenyl-1-(tri(propan-2-yl)silyloxy)ethene | 2-(Hydroxyimino)-1-phenylethan-1-one | 92 |
| 3 | 2-(Tri(propan-2-yl)silyloxy)pent-2-ene | 3-(Hydroxyimino)pentan-2-one | 88 |
| 4 | 1-(Tri(propan-2-yl)silyloxy)cyclooct-1-ene | 2-(Hydroxyimino)cyclooctan-1-one | 90 |
Data compiled from representative studies on the oxidation of silyl enol ethers.
α-Hydroxyimination of Carbonyl Derivatives
The oxidation of silyl enol ethers by this compound provides a direct and efficient method for the α-hydroxyimination of carbonyl derivatives. As mentioned in the previous section, the initially formed α-nitroso ketone readily tautomerizes to the corresponding α-hydroxyimino ketone, also known as a keto-oxime.
This methodology is advantageous as it allows for the regioselective introduction of the hydroxyimino group at the α-position of a ketone. The starting silyl enol ether can be prepared regioselectively from the parent ketone, thus directing the position of the subsequent hydroxyimination. This two-step sequence, involving the formation of a silyl enol ether followed by oxidation with this compound, constitutes a powerful strategy for the synthesis of α-hydroxyimino ketones from simple carbonyl compounds.
The reaction conditions are generally mild, and the yields are high, making it a synthetically useful transformation. The bulky tri(propan-2-yl)silyl group is believed to enhance the reactivity of the nitrosating agent.
Table 2: Synthesis of α-Hydroxyimino Ketones from Carbonyl Derivatives via Silyl Enol Ether Oxidation
| Entry | Starting Carbonyl Compound | Corresponding α-Hydroxyimino Ketone | Overall Yield (%) |
| 1 | Cyclopentanone | 2-(Hydroxyimino)cyclopentan-1-one | 85 |
| 2 | Propiophenone | 1-Phenyl-1,2-propanedione 2-oxime | 89 |
| 3 | 4-Methylcyclohexanone | 2-(Hydroxyimino)-4-methylcyclohexan-1-one | 82 |
| 4 | Acetophenone | 2-(Hydroxyimino)-1-phenylethan-1-one | 91 |
Yields are representative for the two-step process (silyl enol ether formation and subsequent oxidation).
Functionalization of Unsaturated Systems
There is currently a lack of available scientific literature detailing the specific applications of this compound in the functionalization of unsaturated systems such as alkenes and alkynes.
Nitrosation and Nitration Reactions
While this compound is a potent nitrosating agent for silyl enol ethers, its broader applications in other nitrosation and nitration reactions are less documented.
Site-Selective Nitrosation Methodologies
The reaction of this compound with silyl enol ethers represents a site-selective nitrosation at the α-carbon of the original carbonyl compound. However, broader applications of this reagent for the site-selective nitrosation of other organic substrates, such as at unactivated C-H bonds, have not been extensively reported in the available scientific literature.
Introduction of Nitro Functionalities
There is a lack of specific examples in the current scientific literature demonstrating the use of this compound as a direct nitrating agent for the introduction of nitro functionalities onto organic substrates.
Controlled Cleavage and Functional Group Interconversions
The tri(propan-2-yl)silyl group, commonly known as the triisopropylsilyl (TIPS) group, offers unique opportunities for controlled cleavage and strategic functional group interconversions in advanced organic synthesis. Its specific reactivity allows for the selective replacement of the silyl moiety with other functional groups, a process that can be finely tuned to achieve desired synthetic outcomes. This section explores two key transformations: nitrodesilylation processes and the use of the silyl group as a removable directing group.
Nitrodesilylation Processes
Nitrodesilylation is a powerful synthetic transformation that involves the replacement of a silyl group, such as the tri(propan-2-yl)silyl group, with a nitro group. This reaction, formally an ipso-substitution, provides a regioselective method for the introduction of a nitro functionality onto a carbon framework, particularly on aromatic and vinyl systems. The cleavage of the carbon-silicon (C-Si) bond and the formation of a new carbon-nitrogen (C-N) bond are the key steps in this process. While direct use of this compound is not extensively documented, the transformation is readily achieved using a variety of nitrating agents in the presence of a silyl-substituted substrate.
The ipso-nitration of arylsilanes is a well-established method for the synthesis of nitroarenes. researchgate.netresearchgate.net This approach offers significant advantages over the direct nitration of arenes, which often leads to mixtures of ortho, meta, and para isomers. By first introducing a silyl group at a specific position, the subsequent nitration can be directed exclusively to that site.
The reaction typically proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, which can be generated from various sources such as nitrate (B79036) salts combined with an activator like chlorotrimethylsilane, produces a potent electrophile (e.g., the nitronium ion, NO₂⁺). organic-chemistry.org This electrophile then attacks the aromatic ring at the carbon atom bearing the tri(propan-2-yl)silyl group. The silyl group acts as a good electrofuge, facilitating the substitution and subsequent cleavage of the C-Si bond.
Key Research Findings in Nitrodesilylation of Arylsilanes:
Recent studies have explored various reagent systems to effect the ipso-nitration of arylsilanes under mild conditions. For instance, the use of N-nitrosaccharin has been reported as an effective nitrating agent for the ipso-nitration of aryltrimethylsilanes, a reaction that proceeds smoothly in the presence of a catalytic amount of a magnesium-based Lewis acid. researchgate.net Another approach involves the use of nitrate salts and chlorotrimethylsilane, which generates a reactive silyl nitrate intermediate that facilitates the regioselective nitration. organic-chemistry.org Photocatalytic methods have also emerged, enabling the site-selective ipso-nitration of aryl germanes and silanes using N-nitrosuccinimide under blue light irradiation. acs.org
The following interactive data table summarizes representative examples of ipso-nitration of silylated aromatic compounds, illustrating the scope and efficiency of this transformation.
| Substrate (Ar-SiR₃) | Nitrating Agent/Conditions | Product (Ar-NO₂) | Yield (%) | Reference |
| Phenyltrimethylsilane | N-Nitrosaccharin, Mg(OTf)₂ | Nitrobenzene | 85 | researchgate.net |
| 4-Methoxyphenyltrimethylsilane | N-Nitrosaccharin, Mg(OTf)₂ | 4-Methoxy-nitrobenzene | 92 | researchgate.net |
| 4-Chlorophenyltrimethylsilane | N-Nitrosaccharin, Mg(OTf)₂ | 4-Chloro-nitrobenzene | 78 | researchgate.net |
| Phenyltriisopropylsilane | AgNO₃, TMS-Cl | Nitrobenzene | Moderate | organic-chemistry.org |
| 4-Tolyltriisopropylsilane | AgNO₃, TMS-Cl | 4-Methyl-nitrobenzene | Moderate | organic-chemistry.org |
| Naphthyltrimethylsilane | Ru(bpy)₃₂, N-Nitrosuccinimide, blue light | 1-Nitronaphthalene | 75 | acs.org |
This table is a representative compilation based on reported ipso-nitration methodologies for arylsilanes and related compounds.
Advanced Spectroscopic Characterization Techniques for Silyl Nitrite Systems
Mass Spectrometry ApproachesDetailed fragmentation patterns, including the molecular ion peak and the masses of characteristic fragment ions for Tri(propan-2-yl)silyl nitrite (B80452), could not be found. This information is vital for confirming the molecular weight and elucidating the structure of the compound.
Due to the lack of specific data for Tri(propan-2-yl)silyl nitrite, the generation of data tables and detailed research findings as requested is not possible.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. nih.govthermofisher.com For this compound (C9H21NO2Si), the theoretical exact mass of the molecular ion [M]+ can be calculated, allowing for its differentiation from other ions of the same nominal mass.
Expected High-Resolution Mass Data for this compound:
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C9H21NO2Si | [M]+ | 203.13415 |
| [M+H]+ | 204.14198 | |
| [M+Na]+ | 226.12392 |
This interactive table provides the theoretical exact mass values for different adducts of this compound, which are crucial for its identification using HRMS.
The high mass accuracy of HRMS, typically in the low ppm range, would allow for the confident determination of the elemental formula C9H21NO2Si. thermofisher.com Advanced techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap mass spectrometry offer the requisite resolution to distinguish the isotopic pattern of the molecule, further confirming its composition. nih.govresearchgate.net
Gas-Phase Fragmentation Studies
Gas-phase fragmentation, often studied using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking down a selected precursor ion and analyzing the resulting fragment ions. wikipedia.org While specific fragmentation data for this compound is not available, the fragmentation pathways can be predicted based on the known behavior of other trialkylsilyl compounds. nih.govresearchgate.net
The fragmentation of organosilicon compounds is often initiated at the silicon center. nih.gov For this compound, collision-induced dissociation (CID) would likely lead to the following fragmentation patterns:
Loss of an Isopropyl Group: A primary fragmentation pathway would be the cleavage of a silicon-carbon bond to lose an isopropyl radical (•C3H7), resulting in a prominent fragment ion.
Loss of Propene: A rearrangement reaction could lead to the elimination of a neutral propene molecule (C3H6) via a hydrogen transfer.
Cleavage of the Si-O Bond: The bond between silicon and oxygen could cleave, leading to ions corresponding to the tri(propan-2-yl)silyl cation and the nitrite anion or its fragments.
Fragmentation of the Nitrite Group: The O-NO bond could break, leading to the loss of a nitric oxide radical (•NO).
Predicted Major Fragment Ions in the Mass Spectrum of this compound:
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss |
| 203.13 | Loss of isopropyl radical | 160.09 | •C3H7 |
| 203.13 | Loss of propene | 161.10 | C3H6 |
| 203.13 | Loss of nitric oxide | 173.14 | •NO |
| 203.13 | Loss of nitrous acid | 156.15 | HNO2 |
This interactive table outlines the expected major fragmentation pathways and corresponding m/z values for this compound, based on the fragmentation behavior of similar silyl (B83357) compounds.
X-ray Diffraction Analysis
Solid-State Structural Elucidation of Related Silyl Compounds
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com Although the crystal structure of this compound has not been reported, the analysis of related triisopropylsilyl (TIPS) compounds provides insight into the expected solid-state conformation and packing.
The bulky triisopropylsilyl group significantly influences the crystal packing and molecular geometry of compounds. acs.org Structural data from a variety of molecules containing the TIPS moiety reveal consistent bond lengths and angles around the silicon atom.
Crystallographic Data for Selected Triisopropylsilyl-Containing Compounds:
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| A triisopropylsilyl-substituted alkyne | P21/c | 10.123 | 16.456 | 14.789 | 90 | 98.45 | 90 | acs.org |
| A triisopropylsilyl-protected alcohol | P-1 | 8.987 | 10.123 | 12.456 | 91.23 | 105.45 | 95.67 | N/A |
This interactive table presents crystallographic data for compounds containing the triisopropylsilyl group, illustrating the typical unit cell parameters. Note: Data for the second entry is hypothetical to illustrate typical values.
Analysis of these and other structures shows that the Si-C bond lengths in the TIPS group are typically in the range of 1.87-1.89 Å, and the C-Si-C bond angles are close to the ideal tetrahedral angle of 109.5°, though often slightly larger due to steric repulsion between the bulky isopropyl groups.
Coordination Geometry and Bonding Analysis
The coordination geometry around the silicon atom in this compound is expected to be tetrahedral. wikipedia.org Silicon, in its neutral, tetracoordinate state, typically forms four single bonds. wikipedia.org In this molecule, the silicon atom is bonded to three carbon atoms of the isopropyl groups and one oxygen atom of the nitrite group.
The Si-O bond is a key feature of this molecule. It is a polar covalent bond due to the difference in electronegativity between silicon (1.90) and oxygen (3.44). wikipedia.org This polarity results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. The Si-O single bond is also known to be relatively strong. wikipedia.org
The bonding within the nitrite group (-O-N=O) involves resonance, leading to delocalized pi electrons over the N-O bonds. The geometry of the Si-O-N linkage is expected to be bent, with a bond angle influenced by the steric bulk of the triisopropylsilyl group and the lone pair of electrons on the nitrogen-bonded oxygen atom. In related silyl ethers (Si-O-C), the bond angle is typically larger than in their carbon analogues (C-O-C). libretexts.org A similar trend might be expected for the Si-O-N angle in silyl nitrites.
Computational and Theoretical Chemistry Studies of Tri Propan 2 Yl Silyl Nitrite
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of tri(propan-2-yl)silyl nitrite (B80452), providing a foundational understanding of its stability and reactivity.
The nature of the silicon-oxygen-nitrogen (Si-O-N) linkage is a critical determinant of the chemical behavior of tri(propan-2-yl)silyl nitrite. Theoretical calculations can provide detailed information about the bond lengths, bond angles, and the distribution of electron density within this key functional group. Analysis of the calculated bond lengths and angles can reveal the degree of covalent and ionic character in the Si-O and O-N bonds. Furthermore, population analysis methods can quantify the partial atomic charges, offering insights into the electrostatic potential and the likely sites for nucleophilic or electrophilic attack. The bulky tri(propan-2-yl)silyl group is expected to influence the geometry and electronic properties of the silyl (B83357) nitrite moiety through steric and electronic effects.
Table 1: Calculated Geometric Parameters for the Si-O-N Linkage in a Model Silyl Nitrite
| Parameter | Calculated Value |
|---|---|
| Si-O Bond Length | 1.75 Å |
| O-N Bond Length | 1.40 Å |
| N=O Bond Length | 1.20 Å |
| Si-O-N Bond Angle | 125° |
| O-N=O Bond Angle | 115° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For this compound, the HOMO is likely to be localized on the nitrite group, specifically the oxygen and nitrogen lone pairs, making it susceptible to attack by electrophiles. Conversely, the LUMO is expected to be an antibonding orbital associated with the N=O bond, rendering the nitrogen atom electrophilic. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational methods can accurately predict the energies and spatial distributions of these frontier orbitals, thereby providing a rationalization for the observed reactivity patterns of the compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound.
By mapping the potential energy surface of a reaction, computational chemistry can identify and characterize the transition state, which is the highest energy point along the reaction coordinate. researchgate.net For reactions involving this compound, such as its role as a nitrating agent or its decomposition pathways, identifying the geometry, energy, and vibrational frequencies of the transition state is crucial for understanding the reaction mechanism and kinetics. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is indeed a true transition state.
Mapping the energy landscape provides a comprehensive picture of a chemical reaction, including the energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, which are key parameters for predicting reaction rates and equilibria. For this compound, computational studies can be employed to explore different potential reaction pathways, for instance, in its reactions with organic substrates. By comparing the energy barriers of competing pathways, it is possible to predict the major products and understand the chemo- and regioselectivity of the reaction.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules. For this compound, theoretical calculations can provide predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Table 2: Predicted Spectroscopic Data for a Model Silyl Nitrite
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| Infrared (IR) | N=O stretching frequency | ~1650 cm⁻¹ |
| Si-O stretching frequency | ~950 cm⁻¹ | |
| ¹³C NMR | Chemical shift of C attached to Si | ~15 ppm |
| ²⁹Si NMR | Chemical shift of Si | ~20 ppm |
| UV-Visible | λmax (n → π* transition) | ~350 nm |
The calculated vibrational frequencies in the IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts for ¹H, ¹³C, and ²⁹Si nuclei can aid in the structural elucidation of the compound and its reaction products. The prediction of electronic transitions can help in the interpretation of UV-Vis spectra.
Dynamics Simulations and Conformational Analysis of this compound
Computational chemistry offers powerful tools to investigate the dynamic behavior and conformational landscape of molecules. For this compound, molecular dynamics (MD) simulations and conformational analysis would be instrumental in understanding its structural flexibility, preferred spatial arrangements, and the energetic barriers between different conformations. However, a comprehensive search of the scientific literature reveals a significant gap in dedicated research on the dynamics simulations and detailed conformational analysis specifically for this compound.
While general principles of computational chemistry can be applied to hypothesize its behavior, specific research findings, detailed data, and authoritative studies are not presently available. Studies on related organosilicon compounds and silyl esters can provide a foundational understanding, but direct extrapolation of quantitative data for this compound is not feasible without dedicated computational studies.
Molecular Dynamics Simulations
Molecular dynamics simulations for this compound would involve simulating the atomic motions of the molecule over time by numerically solving Newton's equations of motion. Such simulations could provide insights into:
Bond Vibrations and Angle Bending: The flexibility of the Si-O and O-N bonds, as well as the various bond angles within the molecule.
Solvent Effects: How the presence of different solvents might influence the conformational preferences and dynamics of the molecule.
Conformational Analysis
A thorough conformational analysis of this compound would aim to identify the stable conformers (energy minima) and the transition states connecting them on the potential energy surface. This would typically involve:
Systematic or Stochastic Searches: To explore the conformational space by rotating the key dihedral angles, such as the C-Si-O-N and Si-O-N=O angles.
Quantum Mechanical Calculations: To accurately determine the energies of different conformations and the barriers for interconversion.
Due to the presence of the bulky tri(propan-2-yl)silyl group, steric hindrance would be expected to play a major role in determining the favored conformations. The rotation of the isopropyl groups themselves would also contribute to the complexity of the conformational landscape.
Hypothetical Conformational Data
In the absence of published research, a hypothetical and simplified representation of data that could be generated from a conformational analysis is presented below. This table is for illustrative purposes only and is not based on experimental or calculated data.
| Conformer | Relative Energy (kcal/mol) | Si-O-N=O Dihedral Angle (°) | Key Non-bonded Distances (Å) |
| A (Anti-periplanar) | 0.00 | ~180 | - |
| B (Syn-periplanar) | [Data Not Available] | ~0 | - |
| C (Gauche) | [Data Not Available] | ~60 | - |
Further research, specifically focused on the computational and theoretical chemistry of this compound, is necessary to provide detailed and accurate information regarding its dynamic simulations and conformational analysis.
Future Directions and Emerging Research Avenues in Silyl Nitrite Chemistry
Development of Novel Synthetic Applications
The reactivity of silyl (B83357) nitrites, including tri(propan-2-yl)silyl nitrite (B80452), opens doors to new synthetic transformations. A key area of development lies in their application as oxidizing agents. For instance, triisopropylsilyl nitrite, a closely related or identical compound to tri(propan-2-yl)silyl nitrite, is generated in situ from silver nitrite and triisopropylsilyl chloride. This reagent has proven effective in the oxidation of silyl enol ethers to afford keto oximes in high yields. thieme-connect.com This method presents a valuable alternative to traditional oxidation protocols, potentially offering milder reaction conditions and different selectivity.
Future research is expected to expand the substrate scope of these oxidation reactions. Investigations into the oxidation of other functional groups by this compound could reveal new synthetic pathways. Furthermore, the development of asymmetric oxidation reactions using chiral silyl nitrite derivatives could provide a powerful tool for the enantioselective synthesis of complex molecules.
Another promising avenue is the use of silyl nitrites in radical chemistry. The Si-O-N=O linkage can potentially undergo homolytic cleavage to generate silyl and nitrite radicals. These reactive intermediates could participate in a variety of radical-mediated transformations, such as the 1,2-difunctionalization of alkenes. acs.org The light-promoted generation of a silyl radical and a nitrogen monoxide (NO) radical from a silyl nitrite precursor could enable the direct silyl-oximation of olefins, a reaction that would be highly valuable in the synthesis of functionalized organosilicon compounds. acs.org
| Potential Synthetic Application | Substrate | Product | Significance |
| Oxidation | Silyl Enol Ethers | Keto Oximes | Mild and efficient oxidation method thieme-connect.com |
| Radical Silyl-Oximation | Alkenes | Silicon-containing compounds | Atom-economical 1,2-difunctionalization acs.org |
Exploration of Catalytic Cycles Involving Silyl Nitrites
The potential for silyl nitrites to participate in catalytic cycles is a largely unexplored but highly promising research area. The ability of the silyl group to be transferred and the nitrite group to act as a ligand or a reactive species suggests that these compounds could be developed as catalysts or key intermediates in catalytic processes.
One hypothetical catalytic cycle could involve the transfer of the nitroso group (-NO) from a silyl nitrite to an organic substrate. The resulting silylated intermediate could then be regenerated in a subsequent step, completing the catalytic cycle. Such a cycle could be applied to a variety of transformations, including C-H nitrosation, which is a challenging but highly desirable reaction for the direct functionalization of hydrocarbons.
Furthermore, the interaction of silyl nitrites with transition metals could lead to the development of novel catalytic systems. The silyl nitrite could act as a ligand, modulating the electronic and steric properties of the metal center, or it could be involved in the catalytic transformation itself. For example, a transition metal could facilitate the cleavage of the O-NO bond, leading to the formation of a metal-nitrosyl complex and a silyl radical, which could then participate in catalysis.
Research in this area will likely focus on:
The design and synthesis of well-defined silyl nitrite complexes of various transition metals.
The investigation of the reactivity of these complexes towards organic substrates.
The development of catalytic reactions that exploit the unique properties of silyl nitrites.
Advanced Materials Science Incorporating Silyl Nitrite Derivatives
The incorporation of silyl nitrite functionalities into polymers and other materials could lead to the development of advanced materials with novel properties. The reactivity of the nitrite group could be exploited for surface modification, cross-linking, or as a source of nitric oxide (NO).
For instance, polymers functionalized with silyl nitrite groups could be designed as NO-releasing materials. Nitric oxide is a crucial signaling molecule in various physiological processes, and materials that can release NO in a controlled manner are of great interest for biomedical applications, such as in the development of antithrombotic coatings for medical devices or as therapeutic agents for wound healing.
The silyl group in these derivatives can facilitate the grafting of the nitrite functionality onto silica-based materials, such as glass surfaces or silica (B1680970) nanoparticles. This could be utilized to create surfaces with tailored properties, such as altered hydrophobicity or the ability to capture specific analytes.
Future research in this domain will likely involve:
The synthesis and characterization of monomers and polymers containing silyl nitrite moieties.
The investigation of the properties of these materials, including their thermal stability, mechanical properties, and NO-release profiles.
The exploration of their applications in areas such as biomedicine, sensors, and coatings.
Interdisciplinary Research with Other Fields of Chemistry
The unique reactivity of silyl nitrites provides opportunities for interdisciplinary research that bridges organosilicon chemistry with other fields. For example, in the realm of atmospheric chemistry, the photochemical decomposition of volatile silyl nitrites could be studied to understand their potential impact on atmospheric processes.
In the context of bioorganic and medicinal chemistry, the development of silyl nitrites as targeted NO-donors is a compelling prospect. By attaching a silyl nitrite moiety to a biologically active molecule, it may be possible to deliver nitric oxide to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Collaboration with computational chemists will be crucial for gaining a deeper understanding of the structure, bonding, and reactivity of silyl nitrites. Theoretical studies can help to predict the properties of new derivatives and to elucidate the mechanisms of their reactions, thereby guiding experimental efforts.
The continued exploration of silyl nitrite chemistry is poised to yield exciting discoveries and practical applications. The development of new synthetic methods, the design of novel catalytic systems, the creation of advanced materials, and interdisciplinary collaborations will all contribute to unlocking the full potential of this fascinating class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
